2-Chloro-pyridine-3,5-dicarbaldehyde
Description
2-Chloro-pyridine-3,5-dicarbaldehyde (CAS 129216-07-5) is a heterocyclic compound with the molecular formula C₇H₄ClNO₂ and a molecular weight of 169.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position and aldehyde groups at the 3- and 5-positions. Key physicochemical properties include a predicted density of 1.437 g/cm³, a melting point of 70–71°C, and a boiling point of 321.1°C . The compound is primarily used in laboratory research, particularly in synthesizing Schiff bases and heterocyclic derivatives .
Properties
IUPAC Name |
2-chloropyridine-3,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGTPPMJGXGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2-Chloro-pyridine-3,5-dicarboxylic acid.
Reduction: 2-Chloro-pyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Chloro-pyridine-3,5-dicarbaldehyde has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. For instance, modifications of pyridine derivatives have shown enhanced efficacy against various pathogens, including resistant strains of bacteria and fungi .
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel pyridine-based compounds that exhibited potent activity against a range of bacterial strains. The synthesized compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing that certain derivatives had MIC values as low as 0.016 mg/mL against Candida species .
Agrochemical Applications
Pesticide Development
Compounds like this compound serve as intermediates in the synthesis of various pesticides. Its structure allows for modifications that enhance the biological activity of agrochemicals. For example, pyridine derivatives are often utilized in the development of insecticides and herbicides due to their effectiveness and lower toxicity profiles compared to traditional compounds .
Case Study: Insecticide Synthesis
A patent describes a process for utilizing pyridine derivatives in the synthesis of insecticides such as Chlorpyrifos. The study highlights the role of this compound as a key intermediate in creating more effective formulations with reduced environmental impact .
Material Science
Polymer Chemistry
The reactivity of this compound allows it to be used in polymer chemistry for synthesizing functionalized polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties.
Case Study: Functionalized Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. The resulting materials have potential applications in high-performance coatings and composites .
Synthetic Applications
Building Block for Complex Molecules
Due to its reactive aldehyde groups, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as condensation and nucleophilic addition, making it valuable in synthetic organic chemistry.
Data Table: Reaction Pathways
Mechanism of Action
The mechanism of action of 2-Chloro-pyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Dicarbaldehydes
Pyridine-2,6-dicarbaldehyde
- Structure : Pyridine ring with aldehyde groups at 2- and 6-positions.
- Applications : Used in condensation reactions with amines to form bis(1,3-oxazolidinyl)aromatic compounds, which are precursors for chiral ligands and pharmaceuticals .
- Reactivity : Lacks the electron-withdrawing chlorine substituent, leading to faster reaction kinetics compared to its 2-chloro analog.
Furan-2,5-dicarbaldehyde
- Structure : Furan ring with aldehyde groups at 2- and 5-positions.
- Applications : Forms stable disinfection byproducts (DBPs) such as trichlorofuran-2-carboxylic acid and dichlorofuran-2-carboxylic acid under chlorination conditions .
- Key Difference : The oxygen atom in the furan ring increases electron density, making it more reactive toward electrophilic substitution than pyridine-based analogs.
Pyrrole-2,5-dicarbaldehyde
- Structure : Pyrrole ring with aldehyde groups at 2- and 5-positions.
- Applications: Intermediate in the synthesis of natural products like magnolamide, which exhibits antioxidant activity (IC₅₀ = 9.7 µM for LDL oxidation inhibition) .
- Reactivity : The nitrogen in the pyrrole ring participates in conjugation, reducing aldehyde electrophilicity compared to pyridine derivatives.
Dihydropyridine Derivatives
1,4-Dihydropyridine-3,5-dicarbaldehyde (MDHDC)
- Structure : Reduced pyridine ring with aldehyde groups at 3- and 5-positions.
- Applications : Forms fluorescent Schiff bases with amines, serving as biomarkers for oxidative stress (e.g., in atherosclerosis) .
- Key Difference : The dihydropyridine core enhances fluorescence properties due to conjugation, unlike the fully aromatic pyridine backbone of 2-chloro-pyridine-3,5-dicarbaldehyde.
Substituent Effects on Reactivity and Stability
The chlorine atom in this compound introduces steric hindrance and electron-withdrawing effects, which:
Reduce Nucleophilic Reactivity : Slows condensation reactions compared to unsubstituted pyridine-2,6-dicarbaldehyde .
Enhance Stability : Increases resistance to oxidation relative to dihydropyridine analogs .
Influence Solubility : Chlorine substitution may alter solubility in polar solvents like dichloromethane, as seen in modified synthetic protocols for hexyl-MDHDC .
Comparative Data Table
Biological Activity
2-Chloro-pyridine-3,5-dicarbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cholinesterase inhibition activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H6ClN
- Molecular Weight : 169.59 g/mol
The presence of the chloro and aldehyde functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines demonstrated that it induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10 |
| HepG2 (Liver Cancer) | 15 |
The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in cancerous cells .
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that this compound acts as a moderate inhibitor of acetylcholinesterase (AChE).
| Compound | Type of Inhibition | IC50 (µM) |
|---|---|---|
| This compound | Mixed-type | 6.33 |
This inhibition profile suggests potential therapeutic applications in neuroprotection and cognitive enhancement .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : Similar compounds have shown high affinity for multiple receptors involved in cellular signaling.
- Cellular Pathways : The compound influences several biochemical pathways, including those related to oxidative stress and apoptosis.
Understanding these interactions is critical for elucidating the compound's role in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting modifications to enhance potency.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This study underscores the potential for developing new treatments targeting cholinergic dysfunction in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
